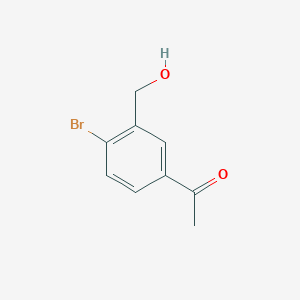
8-(2-nitrophenyl)-7H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Nitrophenyl)-7H-purine-2,6-diamine is a heterocyclic compound that features a purine core substituted with a 2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-nitrophenyl)-7H-purine-2,6-diamine typically involves the reaction of a purine derivative with a 2-nitrophenyl reagent. One common method is the nucleophilic substitution reaction where a purine derivative is reacted with 2-nitrophenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Nitrophenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The purine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-(2-Nitrophenyl)-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-(2-nitrophenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-Nitrophenyl)-7H-purine-2,6-diamine: Unique due to its specific substitution pattern on the purine core.
2-Nitrophenylacetic acid: Contains a nitrophenyl group but differs in its core structure and functional groups.
(2-Nitrophenyl)methanol derivatives: Similar nitrophenyl group but different core structure and applications.
Uniqueness
This compound is unique due to its combination of a purine core and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
39232-32-1 |
|---|---|
Formule moléculaire |
C11H9N7O2 |
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
8-(2-nitrophenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H9N7O2/c12-8-7-10(17-11(13)15-8)16-9(14-7)5-3-1-2-4-6(5)18(19)20/h1-4H,(H5,12,13,14,15,16,17) |
Clé InChI |
XCEHOHRJRPRIBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=NC(=NC(=C3N2)N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)

![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)


![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)








